N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide

Catalog No.
S1896189
CAS No.
83054-80-2
M.F
C52H50N2O4
M. Wt
767 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylen...

CAS Number

83054-80-2

Product Name

N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide

IUPAC Name

7,18-bis(2,5-ditert-butylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Molecular Formula

C52H50N2O4

Molecular Weight

767 g/mol

InChI

InChI=1S/C52H50N2O4/c1-49(2,3)27-13-23-37(51(7,8)9)39(25-27)53-45(55)33-19-15-29-31-17-21-35-44-36(22-18-32(42(31)44)30-16-20-34(46(53)56)43(33)41(29)30)48(58)54(47(35)57)40-26-28(50(4,5)6)14-24-38(40)52(10,11)12/h13-26H,1-12H3

InChI Key

BIYPCKKQAHLMHG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=C(C=CC(=C9)C(C)(C)C)C(C)(C)C)C2=O

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=C(C=CC(=C9)C(C)(C)C)C(C)(C)C)C2=O

Organic Electronics

Due to its semiconducting properties, BDTPDI is a promising material for organic electronics research. Its n-channel character makes it suitable for applications like organic thin-film transistors (OTFTs) [1]. Research explores BDTPDI in fabricating high-performance OTFTs due to its good charge carrier mobility and air stability [1, 2].

[1] N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide [CAS 83054-80-2], [2] Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide | CAS 83054-80-2 | SCBT,

N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide is a complex organic compound with the molecular formula C52H50N2O4. It features a perylene core, which is a well-known structure in organic electronics due to its excellent electronic properties. This compound is characterized by its two bulky 2,5-di-tert-butylphenyl substituents, which enhance its solubility and stability, making it suitable for various applications in organic semiconductors and photovoltaic devices .

PDI's mechanism of action depends on the targeted application. In organic electronics research, PDI's semiconducting properties are of primary interest.

  • PDIs can transport electrical charges due to their conjugated π-electron system (alternating single and double bonds) [].
  • The way PDIs pack together in a solid state influences their charge transport properties [].
  • Specific safety information on PDI might be limited due to its research-oriented application.
  • As a general precaution, any new organic compound should be handled with care in a well-ventilated lab using appropriate personal protective equipment [].

The chemical reactivity of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide primarily involves electrophilic substitution reactions due to the electron-rich nature of the perylene moiety. It can undergo:

  • Nucleophilic addition: The imide groups can react with nucleophiles under appropriate conditions.
  • Electrophilic aromatic substitution: The phenyl groups can participate in reactions with electrophiles, influenced by the steric hindrance provided by the tert-butyl groups.
  • Photo

The synthesis of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide typically involves several key steps:

  • Formation of Perylene Dicarboxylic Acid: The starting material is often perylene-3,4-dicarboxylic acid.
  • Amidation Reaction: The dicarboxylic acid is reacted with 2,5-di-tert-butylaniline to form the bis-amide derivative.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain high purity levels suitable for application in electronic devices .

N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide has several notable applications:

  • Organic Photovoltaics: Its excellent charge transport properties make it an ideal candidate for use in organic solar cells.
  • Organic Field Effect Transistors: The compound serves as an n-channel semiconductor material.
  • Fluorescent Probes: Due to its luminescent properties, it is utilized in bioimaging and sensing applications .

Studies on the interactions of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide with various substrates have shown that it can form stable complexes with metals and other organic molecules. This property enhances its potential use in catalysis and as a sensor for detecting specific ions or molecules in solution .

Several compounds share structural similarities with N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
Perylene Tetracarboxylic AcidContains four carboxylic acid groupsUsed primarily as a dye and in photonic applications
N,N'-Bis(phenyl)-3,4:9,10-perylenedicarboximideLacks bulky substituentsMore rigid structure affecting solubility
1-Methyl-3-(2-naphthyl)benzimidazoleContains naphthalene moietyExhibits different optical properties due to naphthalene interactions

N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide stands out due to its combination of high solubility from bulky substituents and excellent charge transport capabilities from the perylene core. This unique balance makes it particularly valuable in electronic applications compared to its counterparts .

XLogP3

13.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

83054-80-2

Wikipedia

N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide

Dates

Modify: 2023-08-16

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